Tetramethyl)phenol

Description

Systematic IUPAC Nomenclature and Isomeric Variations

The systematic nomenclature of tetramethylphenols follows IUPAC conventions, with each isomer designated by the positional numbering of methyl substituents relative to the hydroxyl group. The three principal isomers demonstrate distinct substitution patterns that fundamentally alter their chemical and physical properties.

2,3,5,6-Tetramethylphenol (CAS Registry Number: 527-35-5) represents the most extensively studied isomer, commonly known as durenol. This compound features methyl groups positioned at the 2, 3, 5, and 6 carbon atoms of the benzene ring, creating a symmetrical substitution pattern that leaves only the 4-position unsubstituted adjacent to the hydroxyl group. The IUPAC Standard InChI for this compound is InChI=1S/C10H14O/c1-6-5-7(2)9(4)10(11)8(6)3/h5,11H,1-4H3, with the corresponding InChIKey being KLAQSPUVCDBEGF-UHFFFAOYSA-N.

2,3,4,6-Tetramethylphenol (CAS Registry Number: 3238-38-8), also designated as isodurenol, exhibits an alternative substitution pattern where methyl groups occupy positions 2, 3, 4, and 6, leaving the 5-position unsubstituted. This isomer demonstrates the IUPAC Standard InChIKey WEJVHFVGNQBRGH-UHFFFAOYSA-N and possesses distinct steric and electronic characteristics compared to its structural analogs.

2,3,4,5-Tetramethylphenol represents the third major isomer, featuring consecutive methyl substitution at positions 2, 3, 4, and 5, with the 6-position remaining unsubstituted. This compound exhibits the InChI identifier InChI=1S/C10H14O/c1-6-5-10(11)9(4)8(3)7(6)2/h5,11H,1-4H3 and InChIKey PXSSNPBEHHJLDH-UHFFFAOYSA-N.

The molecular weight for all tetramethylphenol isomers remains constant at 150.22 g/mol, reflecting their identical molecular formula despite structural differences. The systematic naming convention emphasizes the positional relationships of substituents, which directly correlate with observed variations in physical properties and chemical reactivity patterns.

| Isomer | IUPAC Name | CAS Number | InChIKey | Common Name |

|---|---|---|---|---|

| 2,3,5,6-Tetramethylphenol | 2,3,5,6-tetramethylphenol | 527-35-5 | KLAQSPUVCDBEGF-UHFFFAOYSA-N | Durenol |

| 2,3,4,6-Tetramethylphenol | 2,3,4,6-tetramethylphenol | 3238-38-8 | WEJVHFVGNQBRGH-UHFFFAOYSA-N | Isodurenol |

| 2,3,4,5-Tetramethylphenol | 2,3,4,5-tetramethylphenol | 488-11-9 | PXSSNPBEHHJLDH-UHFFFAOYSA-N | - |

Molecular Geometry and Crystallographic Data

The crystallographic analysis of tetramethylphenol isomers reveals significant insights into their three-dimensional molecular arrangements and packing behaviors. Detailed X-ray crystallographic studies of durene, the parent tetramethylbenzene structure closely related to durenol, provide fundamental geometric parameters that extend to understanding tetramethylphenol structures.

Crystallographic investigations demonstrate that 2,3,5,6-tetramethylphenol exhibits monoclinic crystal symmetry with specific unit cell dimensions. The crystal structure analysis reveals axial lengths of a = 11.57 ± 0.05 Å, b = 5.77 ± 0.02 Å, and c = 7.03 ± 0.05 Å, with β = 113.3°, indicating significant deviation from orthogonal geometry. The space group designation (P2₁/a) reflects the asymmetric arrangement of molecules within the crystal lattice, with two molecules of C₁₀H₁₄ per unit cell.

The molecular geometry of tetramethylphenols is characterized by substantial steric interactions between adjacent methyl groups, particularly in the 2,3,5,6-substitution pattern. These steric constraints force the methyl groups into non-planar conformations relative to the benzene ring, creating distinctive molecular conformers that influence both solid-state packing and solution-phase behavior. The density of crystalline 2,3,5,6-tetramethylphenol is reported as 1.03 g/cm³, reflecting the efficient packing arrangement despite steric hindrance.

Computational molecular modeling studies indicate that the hydroxyl group in tetramethylphenols maintains an approximately planar orientation with the benzene ring, facilitating optimal overlap between the oxygen lone pairs and the aromatic π-system. However, the extensive methyl substitution creates significant steric crowding that affects the accessibility of the hydroxyl group for intermolecular interactions and chemical reactions.

| Physical Property | 2,3,5,6-Tetramethylphenol | 2,3,4,6-Tetramethylphenol | Unit |

|---|---|---|---|

| Molecular Weight | 150.22 | 150.22 | g/mol |

| Density | 0.982 | - | g/cm³ |

| Melting Point | 117 | - | °C |

| Boiling Point | 248.6 | - | °C |

| Flash Point | 111.6 | - | °C |

| Refractive Index | 1.532 | - | - |

Electronic Structure and Resonance Stabilization Effects

The electronic structure of tetramethylphenols is fundamentally influenced by the interaction between the hydroxyl substituent and the extensively methylated aromatic ring system. The phenolic hydroxyl group serves as both an electron-donating substituent through resonance effects and a site for hydrogen bonding interactions that significantly affect molecular properties and reactivity patterns.

Resonance stabilization in tetramethylphenols occurs through the delocalization of oxygen lone pair electrons into the aromatic π-system, similar to other phenolic compounds. However, the extensive methyl substitution creates unique electronic environments that modulate the strength and distribution of this resonance interaction. The electron-donating character of methyl groups enhances the electron density of the aromatic ring, thereby increasing the nucleophilicity of the system while simultaneously providing steric protection to the hydroxyl group.

The acidity of tetramethylphenols is significantly influenced by the electronic effects of methyl substitution. Theoretical pKa calculations for 2,3,5,6-tetramethylphenol predict a value of 10.88 ± 0.20, indicating reduced acidity compared to unsubstituted phenol (pKa ≈ 10.0) due to the electron-donating effects of multiple methyl substituents. This reduced acidity reflects the destabilization of the phenolate anion through increased electron density, which opposes the resonance stabilization typically observed in phenolic systems.

The resonance structures of tetramethylphenolate anions demonstrate charge delocalization patterns similar to other substituted phenols, with negative charge distribution extending to ortho and para positions relative to the hydroxyl group. However, the presence of methyl substituents at these positions creates unfavorable charge-separation scenarios that reduce the overall stabilization of the conjugate base, thereby decreasing the acidity of the parent phenol.

Electron spectroscopic studies reveal that the HOMO-LUMO energy gap in tetramethylphenols is modulated by the substitution pattern, with 2,3,5,6-tetramethylphenol exhibiting distinctive electronic transitions characteristic of heavily substituted aromatic systems. The calculated LogP value of 2.62580 for 2,3,5,6-tetramethylphenol indicates significant lipophilicity, reflecting the predominance of hydrophobic methyl substituents over the hydrophilic hydroxyl group.

Mass spectrometric fragmentation patterns of tetramethylphenols provide additional insights into their electronic structure and stability. The molecular ion peak at m/z 150 typically represents the base peak, with characteristic fragmentation involving sequential loss of methyl radicals and formation of substituted phenoxide ions. These fragmentation patterns support the proposed electronic structures and demonstrate the relative stability of different substitution patterns under ionization conditions.

Properties

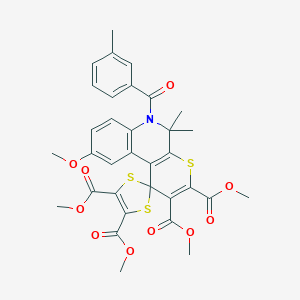

Molecular Formula |

C33H31NO10S3 |

|---|---|

Molecular Weight |

697.8g/mol |

IUPAC Name |

tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-methylbenzoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |

InChI |

InChI=1S/C33H31NO10S3/c1-16-10-9-11-17(14-16)27(35)34-20-13-12-18(40-4)15-19(20)21-26(32(34,2)3)45-23(29(37)42-6)22(28(36)41-5)33(21)46-24(30(38)43-7)25(47-33)31(39)44-8/h9-15H,1-8H3 |

InChI Key |

PVRDAVRDIBVGRO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)N2C3=C(C=C(C=C3)OC)C4=C(C2(C)C)SC(=C(C45SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2C3=C(C=C(C=C3)OC)C4=C(C2(C)C)SC(=C(C45SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity in Oxidation Reactions

The number and position of methyl groups significantly influence reactivity. For example, in catalytic oxidation to benzoquinones:

Key Findings :

- Full conversion of tetramethylphenol under mild conditions highlights the activating effect of electron-donating methyl groups .

Catalytic Hydroprocessing

In lignin bio-oil upgrading (e.g., anisole conversion), tetramethylphenol forms via transalkylation and alkylation, competing with simpler phenols:

| Product | Selectivity (%) | Reaction Pathway |

|---|---|---|

| Phenol | >50 | Direct C–O bond cleavage |

| 2,3,5,6-Tetramethylphenol | <10 | Sequential alkylation |

| 2,6-Dimethylphenol | ~15 | Transalkylation |

Key Findings :

- Tetramethylphenol is a minor product compared to phenol and dimethylphenols, reflecting the kinetic preference for C–O bond cleavage over multi-step alkylation .

- Higher temperatures (>623 K) favor hydrogenolysis (producing phenol) over alkylation pathways .

Physical and Chemical Properties

| Property | 2,3,5,6-Tetramethylphenol | 2,6-Dimethylphenol | Phenol (Reference) |

|---|---|---|---|

| Molecular Weight (g/mol) | 150.22 | 122.16 | 94.11 |

| Boiling Point (°C) | 248.6 | 205 | 182 |

| Water Solubility | Low | Moderate | High |

| Electron Density | High (activating) | Moderate | Low (deactivating) |

Q & A

Q. What are the established synthesis routes for tetramethylphenol derivatives, and how can purity be optimized?

Methodological Answer: Tetramethylphenol derivatives (e.g., 2,4,6-trimethylphenol) are typically synthesized via electrophilic aromatic substitution or alkylation of phenol precursors. Key steps include:

- Kolbe-Schmitt Reaction : Carboxylation of phenol derivatives under high-pressure CO₂ conditions to introduce substituents .

- Methylation : Use of methylating agents like dimethyl sulfate or methyl halides in alkaline media.

- Purification : Recrystallization from ethanol or hexane, guided by melting point verification (e.g., 2,4,6-trimethylphenol: mp 70–73°C) .

Optimization Tips : Monitor reaction kinetics using HPLC to track intermediate formation and minimize side products.

Q. What analytical techniques are recommended for characterizing tetramethylphenol and its derivatives?

Methodological Answer:

- GC/MS : Ideal for volatile derivatives (e.g., 2,3,5,6-tetramethylphenol in sturgeon preservation studies), with retention time calibration against standards .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl group positions and aromatic proton environments.

- UV-Vis Spectroscopy : Assess electronic transitions influenced by methyl substituents, particularly for antioxidant activity studies.

- Melting Point Analysis : Critical for verifying purity, as impurities broaden the range (e.g., ±2°C deviation indicates contamination) .

Advanced Research Questions

Q. How do methyl substitution patterns influence the radical-trapping antioxidant (RTA) activity of tetramethylphenol derivatives?

Methodological Answer: Methyl groups alter electron density and steric hindrance, impacting RTA efficacy. Key findings from kinetic studies (Chart 2–3, ):

| Compound | Substituents | (M⁻¹s⁻¹) |

|---|---|---|

| 4-methoxy-2,3,5,6-tetramethylphenol | 2,3,5,6-tetramethyl | ~10% of reference |

| 6 | 2,5,6-trimethyl | 3.3× higher |

Q. Mechanistic Insight :

Q. How should researchers address contradictory kinetic data in studies of tetramethylphenol reactivity?

Methodological Answer: Contradictions often arise from experimental variables. Systematic approaches include:

- Condition Replication : Standardize solvent polarity, temperature (±0.5°C), and O₂ levels (e.g., anaerobic chambers).

- Cross-Validation : Compare data across techniques (e.g., EPR for radical detection vs. UV decay kinetics) .

- Statistical Analysis : Apply ANOVA to identify outliers in datasets, particularly when substituent effects defy expectations (e.g., reduced activity with added methyl groups) .

Q. What experimental design considerations are critical for stability studies of tetramethylphenol in biological matrices?

Methodological Answer:

- Matrix Selection : Use inert solvents (e.g., acetonitrile) to avoid adduct formation. For biological samples (e.g., fish tissue), homogenize in antioxidant buffers (e.g., 0.1% BHT) to prevent degradation .

- Accelerated Stability Testing : Exclude light and vary pH (3–9) to identify hydrolysis-sensitive derivatives.

- Quantification : Employ internal standards (e.g., deuterated analogs like 2,4,6-trimethylphenol-d₁₁) for GC/MS calibration .

Q. Can computational modeling predict the reactivity of tetramethylphenol derivatives in complex systems?

Methodological Answer: Yes, but with caveats:

- DFT Calculations : Model HAT energetics using B3LYP/6-31G(d) to compare O-H bond dissociation energies (BDEs).

- MD Simulations : Predict solvation effects in lipid membranes, relevant for antioxidant behavior in cellular environments.

- Validation : Cross-check computed values with experimental kinetics to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.